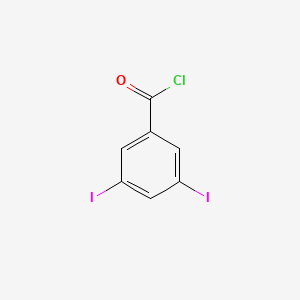
3,5-Diiodobenzoyl chloride
説明
3,5-Diiodobenzoyl chloride (C₇H₃ClI₂O₂) is a halogenated benzoyl chloride derivative characterized by iodine substituents at the 3 and 5 positions of the aromatic ring. It exists as a colorless or slightly yellow crystalline solid with a melting point of 140–142°C and a density of approximately 2.11 g/cm³ . The compound is soluble in organic solvents such as dichloromethane and ethanol, making it a versatile intermediate in organic synthesis. Its primary applications include the preparation of bioactive compounds, pharmaceuticals, and functional materials via acylations . The compound is synthesized by reacting 3,5-diiodosalicylic acid with thionyl chloride under controlled conditions . Safety protocols emphasize handling precautions due to its irritant properties .
特性
IUPAC Name |
3,5-diiodobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClI2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMINPXWCSBLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClI2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzoyl chloride can be synthesized through the chlorination of 3,5-diiodobenzoic acid. The typical reaction involves treating 3,5-diiodobenzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C7H3I2COOH} + \text{SOCl2} \rightarrow \text{C7H3I2COCl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve yield.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 3,5-diiodobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base like pyridine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 3,5-diiodobenzamide, 3,5-diiodobenzyl alcohol, etc.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3,5-diiodobenzaldehyde.
科学的研究の応用
3,5-Diiodobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly in the development of iodine-containing drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-diiodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity.
類似化合物との比較
Table 1. Comparative Properties of 3,5-Substituted Benzoyl Chlorides
Research Findings
- Reactivity Trends: Electron-withdrawing substituents (e.g., -I, -NO₂) increase the electrophilicity of the acyl chloride group, enhancing reactivity in nucleophilic acyl substitutions. In contrast, electron-donating groups (e.g., -CH₃) reduce reactivity .
- Structural Insights : X-ray crystallography of 3,5-dinitrobenzoyl chloride revealed disorder in the carbonyl chloride orientation, which may influence its stability and reaction pathways .
- Analytical Utility: this compound was used in hydrolytic derivatization for choline analysis, though a discrepancy in notes its hydrolysis to 3,5-dinitrobenzoic acid, which may reflect a contextual error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


